4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound recognized for its potential applications in medicinal chemistry. It is characterized by a pyrazolo[3,4-D]pyrimidine core structure, which is of significant interest due to its biological activities and role in drug discovery. The compound's molecular formula is , with a molecular weight of approximately 270.14 g/mol. Its melting point ranges from 180 to 182 °C, indicating its stability as a solid at room temperature .
This compound falls under the classification of pyrazolo[3,4-D]pyrimidines, which are bicyclic structures containing both pyrazole and pyrimidine rings. These compounds are often studied for their pharmacological properties, including their potential as kinase inhibitors and their applications in treating various diseases, particularly in oncology and anti-inflammatory domains .
The synthesis of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed that focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are increasingly used to enhance efficiency and reduce environmental impact during production.
The molecular structure of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine can be represented as follows:
The compound features a bromine atom at the 4-position of the pyrazolo ring and a tert-butyl group at the 1-position, contributing to its unique chemical properties and biological activity .
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine can participate in various chemical reactions:
The mechanism of action for 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine primarily involves its interaction with specific molecular targets such as kinases or other enzymes. By inhibiting these targets, it can modulate signaling pathways critical for cell proliferation and survival. This makes it a candidate for therapeutic applications in cancer treatment and other hyperproliferative diseases .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm its structure and purity during synthesis .
4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine has several important applications:
The synthesis of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine relies on strategic functionalization of commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 6714-22-3). A robust two-step approach dominates the literature:
Critical optimization studies revealed that excess t-BuONO (2.2 equiv.) and anhydrous CuBr₂ (1.5 equiv.) in acetonitrile at 0°C → 25°C minimize di-bromination byproducts. Purification via silica gel chromatography (ethyl acetate/hexanes) isolates the product with >95% purity [4].
Table 1: Key Reagents for Diazotization-Bromination
Diazotization Agent | Bromination Source | Solvent | Yield (%) |
---|---|---|---|
t-BuONO | CuBr₂ | Acetonitrile | 78 |
NaNO₂ | HBr | H₂O/AcOH | 65 |
NaNO₂ | CuBr₂ | DCM/H₂O | 72 |
Regiocontrol at N1 is paramount due to the potential formation of N2-alkylated isomers. Computational studies confirm that the N1 site in pyrazolo[3,4-d]pyrimidines exhibits higher electron density compared to N2, favoring alkylation at this position under kinetic control [6]. Key strategies include:
For bromination, electron-withdrawing N1-substituents (e.g., tert-butyl) deactivate the ring toward electrophilic bromination, necessitating the Sandmeyer pathway. Direct electrophilic bromination (Br₂/AcOH) fails at C4 but may occur at C6 if unsubstituted, underscoring the necessity of the diazotization route [4].
Microwave irradiation significantly accelerates both alkylation and bromination steps while improving yields and regioselectivity:
Purification leverages automated flash chromatography (C18 reverse-phase) with methanol/water gradients. Recrystallization from tert-butyl methyl ether (MTBE)/hexanes provides analytically pure crystals suitable for XRD analysis [4] [7].
Table 2: Microwave Optimization Parameters
Step | Temp (°C) | Time (min) | Solvent | Yield Gain vs Thermal (%) |
---|---|---|---|---|
N1-Alkylation | 100 | 20 | DMF | +25 |
Diazotization | 80 | 15 | Acetonitrile | +18 |
Regioisomeric discrimination between N1- and N2-alkylated intermediates is critical. 1H-15N HMBC NMR and Nuclear Overhauser Effect (NOE) spectroscopy provide unambiguous assignment:
Table 3: NMR Signatures for Regioisomeric Discrimination
Probe | N1-Alkylated Isomer | N2-Alkylated Isomer |
---|---|---|
H3 Chemical Shift | 8.9–9.2 ppm | 8.2–8.5 ppm |
NOE (tBu → H3) | Strong enhancement | No enhancement |
¹⁵N HMBC (H3→N) | Couples to N2 (δN ~250 ppm) | Couples to N1 (δN ~200 ppm) |
These techniques confirm >98% regiochemical purity in optimized syntheses of 4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: